(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Chiral building block Asymmetric synthesis Stereochemical fidelity

(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a chiral, non-racemic 1,3,4-oxadiazole derivative bearing a pyridin-2-yl substituent at the 2-position and a pyrrolidin-2-yl moiety at the 5-position with defined (S)-stereochemistry. It possesses a molecular weight of 216.24 g/mol, a computed XLogP3 of 0, a topological polar surface area (TPSA) of 63.8 Ų, and a predicted pKa of 6.85 ± 0.10.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 1250443-33-4
Cat. No. B1181250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
CAS1250443-33-4
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NN=C(O2)C3=CC=CC=N3
InChIInChI=1S/C11H12N4O/c1-2-6-12-8(4-1)10-14-15-11(16-10)9-5-3-7-13-9/h1-2,4,6,9,13H,3,5,7H2/t9-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole (CAS 1250443-33-4): Chiral Heterocyclic Building Block for Stereospecific Drug Discovery and Asymmetric Synthesis


(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a chiral, non-racemic 1,3,4-oxadiazole derivative bearing a pyridin-2-yl substituent at the 2-position and a pyrrolidin-2-yl moiety at the 5-position with defined (S)-stereochemistry. It possesses a molecular weight of 216.24 g/mol, a computed XLogP3 of 0, a topological polar surface area (TPSA) of 63.8 Ų, and a predicted pKa of 6.85 ± 0.10 [1]. The compound is primarily employed as a chiral intermediate and research reagent in medicinal chemistry and asymmetric synthesis, where its precise stereochemistry and regioisomeric identity are critical determinants of downstream molecular recognition [1].

Why Generic Substitution of (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole with Racemic or Regioisomeric Analogs Carries Quantifiable Risk


The 1,3,4-oxadiazole scaffold with a pyrrolidine substituent constitutes a well-known pharmacophore class, yet minor structural variations produce measurable physicochemical and stereochemical divergence. The (S)-enantiomer (CAS 1250443-33-4) bears one defined atom stereocenter, whereas the commercially ubiquitous racemic mixture (CAS 1181603-30-4) carries zero [1][2]. This stereochemical ambiguity precludes reproducible chiral recognition in asymmetric syntheses and biological assays. Furthermore, regioisomeric repositioning of the pyridine nitrogen from the 2- to the 3-position (CAS 1181561-29-4) alters the computed XLogP3 from 0 to 0.3, modifies TPSA, and shifts the predicted pKa—parameters directly linked to membrane permeability and target-binding pharmacokinetics [1][3]. Arbitrary exchange among these entities thus introduces uncontrolled variables that can confound structure–activity relationship (SAR) interpretation and synthetic route fidelity.

Head-to-Head Quantification: (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole Versus Closest Analogs and Regioisomers


Defined (S)-Stereocenter Count Versus Racemic Mixture: Impact on Chiral Reproducibility

The (S)-enantiomer (CAS 1250443-33-4) possesses exactly one defined atom stereocenter (PubChem-defined count = 1), whereas the racemic mixture (CAS 1181603-30-4) has a defined atom stereocenter count of zero [1][2]. The InChIKey of the (S)-enantiomer (NGCCGLAQZNQVOS-VIFPVBQESA-N) is stereospecific, while the racemate InChIKey (NGCCGLAQZNQVOS-UHFFFAOYSA-N) is non-stereospecific, confirming the absence of defined chirality in the latter [1][2]. In chiral HPLC or asymmetric catalytic applications, only the single-enantiomer form provides a reproducible, uniform stereochemical input.

Chiral building block Asymmetric synthesis Stereochemical fidelity

Regioisomeric Pyridine Positioning: XLogP3 and pKa Divergence Between Pyridin-2-yl and Pyridin-3-yl Isomers

The pyridin-2-yl regioisomer (target) displays a computed XLogP3 of 0 and a predicted pKa (conjugate acid) of 6.85 ± 0.10, whereas the pyridin-3-yl regioisomer (CAS 1181561-29-4) yields an XLogP3 of 0.3 and an expectedly distinct pKa [1]. The lower lipophilicity of the 2-yl isomer implies reduced passive membrane permeability relative to the 3-yl analog, a critical parameter in CNS drug design where optimal XLogP3 ranges are rigorously enforced.

Lipophilicity Regioisomer comparison Drug-likeness

Chemical Purity Tier Differentiation: ≥98% (S)-Enantiomer Versus Standard ≥95% Racemic Grade

The (S)-enantiomer is commercially available at ≥98% purity from MolCore (NLT 98%), whereas the racemic mixture is predominantly supplied at ≥95% purity by multiple vendors (e.g., Bidepharm, AKSci) . The 3% absolute purity differential translates to a maximum impurity load of ≤2% versus ≤5%, a meaningful distinction for applications requiring high-fidelity starting materials such as fragment-based library construction or impurity-profiling studies.

Purity specification Quality control Reproducibility

Molecular Size and Polar Surface Area Distinction from Methyl Analog (CAS 1646783-30-3)

Compared to the simpler methyl analog (S)-2-methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole (CAS 1646783-30-3; MW = 153.18 g/mol, TPSA = 51 Ų, rotatable bonds = 1), the target compound (MW = 216.24 g/mol, TPSA = 63.8 Ų, rotatable bonds = 2) offers a 41% larger molecular weight, a 25% larger TPSA, and twice the rotatable bond count [1][2]. These parameters place the target compound closer to lead-like chemical space, with a TPSA below the 140 Ų threshold for oral absorption yet sufficient size for productive target engagement, while the methyl analog falls squarely into fragment-sized space (MW < 200 Da).

Molecular complexity Fragment-based drug design Permeability

Evidence-Backed Application Scenarios for (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole Procurement


Chiral Building Block for Stereospecific Drug-Candidate Synthesis

The singular defined (S)-stereocenter (documented in Section 3, Evidence Item 1) enables this compound to serve as a configurationally stable intermediate in the enantioselective synthesis of drug candidates. Unlike the racemic mixture, which introduces a 1:1 enantiomeric ambiguity that must be resolved chromatographically, the single-enantiomer form provides stereochemical certainty from the initial synthetic step, reducing downstream separation costs and improving overall yield of the desired enantiomer [1].

Ligand Scaffold for Enantioselective Catalysis

The combination of a pyridin-2-yl nitrogen and a pyrrolidine NH—both capable of metal coordination—with defined (S)-chirality renders this compound a suitable candidate for the development of chiral ligands for asymmetric metal catalysis (Section 3, Evidence Items 1 and 2). The pyridin-2-yl regioisomer offers a distinct bite angle and electronic environment compared to the 3-yl analog, as reflected in the XLogP3 and pKa divergence quantified in Section 3, Evidence Item 2 .

Fragment-to-Lead Optimization with Favorable Physicochemical Profile

With a TPSA of 63.8 Ų and an XLogP3 of 0, the compound occupies lead-like chemical space (Section 3, Evidence Items 2 and 4). Its molecular parameters align with commonly accepted oral bioavailability criteria, making it a strategically positioned scaffold for medicinal chemistry programs that are advancing from fragment hits toward higher-affinity lead compounds, particularly where the pyridinyl group is expected to engage in π–π stacking or hydrogen-bonding interactions with the target [1][2].

High-Purity Reference Standard for Chiral Analytical Method Development

The ≥98% purity grade (Section 3, Evidence Item 3) qualifies this compound as a reference standard for chiral HPLC or SFC method development aimed at resolving enantiomeric mixtures of pyrrolidine-containing oxadiazoles. The well-defined stereochemistry and low impurity burden ensure accurate calibration and reliable quantification of enantiomeric excess in process chemistry workflows .

Quote Request

Request a Quote for (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.